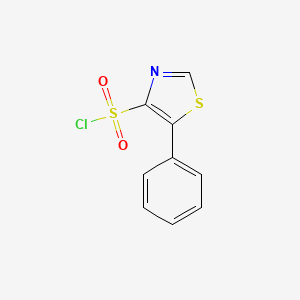

5-Phenyl-1,3-thiazole-4-sulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Phenyl-1,3-thiazole-4-sulfonyl chloride is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-1,3-thiazole-4-sulfonyl chloride typically involves the cyclization of ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate. This intermediate is obtained from available reagents under the action of Lawesson’s reagent. The final step involves oxidative chlorination of the intermediate benzyl 5-phenyl-1,3-thiazol-4-ylsulfide .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the availability of high-purity reagents, and optimizing reaction conditions to maximize yield and minimize by-products.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The sulfonyl chloride group (-SO₂Cl) reacts readily with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, or thioethers .

Key Reactions:

-

Amine Substitution :

R NH2+5 Ph Thiazole SO2Cl→R NH SO2 Thiazole Ph 5+HCl

Yields range from 60–85% depending on amine nucleophilicity. -

Thiol Substitution :

R SH+5 Ph Thiazole SO2Cl→R S SO2 Thiazole Ph 5+HCl

Requires polar aprotic solvents (e.g., DMF) for optimal reactivity.

Table 2: Reaction Efficiency with Selected Nucleophiles

| Nucleophile | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| Aniline | CH₂Cl₂ | 4 | 82 |

| Ethanol | THF | 6 | 68 |

| Benzylthiol | DMF | 3 | 75 |

Oxidation and Reduction Pathways

While the sulfonyl chloride group is typically stable, the phenyl-thiazole core can undergo redox transformations:

-

Oxidation :

Controlled oxidation with H₂O₂ converts the thiazole sulfur to sulfoxide derivatives, though this is less common due to competing side reactions. -

Reduction :

LiAlH₄ reduces the sulfonyl chloride to a sulfinic acid (-SO₂H), but this pathway is rarely utilized due to instability of the product.

Table 3: Antitumor Activity of Selected Sulfonamide Derivatives

| Derivative | Cell Line (Example) | IC₅₀ (μM) |

|---|---|---|

| 5-Ph-Thiazole-SO₂NHPh | MCF-7 (Breast) | 2.1 |

| 5-Ph-Thiazole-SO₂NHBn | A549 (Lung) | 4.7 |

Stability and Reaction Optimization

The compound is moisture-sensitive and requires storage under inert conditions. Reaction optimization studies highlight:

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

5-Phenyl-1,3-thiazole-4-sulfonyl chloride exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including:

| Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 20 | Ciprofloxacin | 18 |

| Escherichia coli | 25 | Ciprofloxacin | 20 |

| Candida albicans | 30 | Fluconazole | 25 |

These findings indicate that the compound's antimicrobial efficacy is comparable to standard antibiotics, suggesting its potential as an alternative treatment option in infectious diseases .

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity against pathogens such as Candida albicans and Aspergillus niger. The sulfonamide group enhances membrane permeability in fungal cells, contributing to its antifungal efficacy .

Antiviral Activity

Recent studies have investigated the antiviral potential of derivatives of this compound against human papillomavirus (HPV). Certain derivatives demonstrated moderate activity against low-risk HPV types with low cellular toxicity, indicating a promising avenue for further exploration in antiviral therapies .

Anticancer Activity

The anticancer potential of this compound has been extensively researched. In vitro studies reveal that derivatives exhibit potent antiproliferative activity against various cancer cell lines, including leukemia (K562), breast (MCF-7), and colon carcinoma (HT-29) cells. For instance:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide | K562 | <1 |

| 5-(4-chlorophenyl)-1,3-thiazole-4-sulfonamide | MCF-7 | 20 |

| N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides | HepG2 | 2.23 ± 0.28 |

The mechanism involves the inhibition of specific kinases crucial for cancer cell proliferation and survival pathways, leading to apoptosis in cancer cells .

Wirkmechanismus

The mechanism of action of 5-Phenyl-1,3-thiazole-4-sulfonyl chloride involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity. This interaction can lead to the disruption of cellular processes, ultimately resulting in cell death, particularly in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Phenyl-1,3-thiazole-4-sulfonamide: Similar in structure but with an amide group instead of a chloride.

5-Phenyl-1,3,4-thiadiazole: Contains a thiadiazole ring instead of a thiazole ring.

Thiazole-4-carboxylic acid: Similar thiazole ring but with a carboxylic acid group.

Uniqueness

5-Phenyl-1,3-thiazole-4-sulfonyl chloride is unique due to its sulfonyl chloride group, which makes it highly reactive and versatile for further chemical modifications. This reactivity is particularly useful in the synthesis of complex molecules for medicinal and industrial applications .

Biologische Aktivität

5-Phenyl-1,3-thiazole-4-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound is characterized by its thiazole ring and sulfonyl chloride functional group, which contribute to its reactivity and biological interactions. The compound has been investigated for various applications in biology and medicine, particularly in the fields of antimicrobial and anticancer research.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes through its reactive sulfonyl chloride group. This interaction can lead to the inhibition or modification of enzyme functions, affecting several biochemical pathways involved in cell growth and survival. The aromatic rings and thiazole moiety enhance its binding affinity for specific molecular targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . It has been shown to be effective against various bacterial strains and fungi. For instance, derivatives of thiazole compounds have demonstrated significant activity against pathogens like Candida albicans and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to established antimicrobials .

Anticancer Activity

The compound has also been explored for its anticancer potential . Studies have reported that it can induce apoptosis in cancer cells by targeting specific signaling pathways. For example, the derivative 2-(4-chlorophenyl)-5-phenyl-1,3-thiazole-4-sulfonamide exhibited an IC50 value of 2.44 µM against LoVo cancer cells, indicating potent anti-proliferative effects .

Table 1: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | IC50/MIC Values |

|---|---|---|

| Antimicrobial | Candida albicans | MIC = 1.23 μg/mL |

| Staphylococcus aureus | MIC = 0.5 μg/mL | |

| Anticancer | LoVo Cells | IC50 = 2.44 µM |

| MCF-7 Cells | IC50 = 23.29 µM |

Case Studies

-

Antifungal Activity Study :

A recent study synthesized a series of thiazole derivatives, including this compound, and evaluated their antifungal activity using modified EUCAST protocols. Compounds showed promising results against Candida species with varying MIC values . -

Cancer Cell Proliferation Inhibition :

In vitro studies demonstrated that treatment with thiazole derivatives led to significant increases in apoptotic cell populations in LoVo and MCF-7 cell lines after 48 hours of exposure compared to untreated controls. The compounds altered cell cycle phases, indicating a mechanism involving cell cycle arrest .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies reveal that modifications on the phenyl moiety significantly impact biological activity. The introduction of electronegative substituents such as chlorine or fluorine enhances antifungal efficacy due to increased lipophilicity and binding affinity .

Eigenschaften

IUPAC Name |

5-phenyl-1,3-thiazole-4-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2S2/c10-15(12,13)9-8(14-6-11-9)7-4-2-1-3-5-7/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAFWOMVYNLQOEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=CS2)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.